N-{1-{[2-(5-bromo-2-hydroxybenzylidene)hydrazino]carbonyl}-2-[4-(diethylamino)phenyl]vinyl}-2-chlorobenzamide
Description
The target compound, N-{1-{[2-(5-bromo-2-hydroxybenzylidene)hydrazino]carbonyl}-2-[4-(diethylamino)phenyl]vinyl}-2-chlorobenzamide, is a hydrazine-based Schiff base derivative incorporating multiple pharmacophoric motifs:
- Hydrazino-carbonyl linker: Facilitates conjugation between aromatic systems and stabilizes the Schiff base.
- 5-Bromo-2-hydroxybenzylidene group: Enhances electron-withdrawing effects and metal-binding capacity.
- 4-(Diethylamino)phenylvinyl group: Introduces solubility and electronic modulation via the tertiary amine.
Structural confirmation typically employs single-crystal X-ray diffraction, IR, and NMR spectroscopy .
Properties
Molecular Formula |
C27H26BrClN4O3 |
|---|---|
Molecular Weight |
569.9 g/mol |
IUPAC Name |
N-[(E)-3-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-1-[4-(diethylamino)phenyl]-3-oxoprop-1-en-2-yl]-2-chlorobenzamide |
InChI |
InChI=1S/C27H26BrClN4O3/c1-3-33(4-2)21-12-9-18(10-13-21)15-24(31-26(35)22-7-5-6-8-23(22)29)27(36)32-30-17-19-16-20(28)11-14-25(19)34/h5-17,34H,3-4H2,1-2H3,(H,31,35)(H,32,36)/b24-15+,30-17+ |
InChI Key |
IPSNXMDEOZCJNR-QDWCBANGSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C(\C(=O)N/N=C/C2=C(C=CC(=C2)Br)O)/NC(=O)C3=CC=CC=C3Cl |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C(C(=O)NN=CC2=C(C=CC(=C2)Br)O)NC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-{1-{[2-(5-bromo-2-hydroxybenzylidene)hydrazino]carbonyl}-2-[4-(diethylamino)phenyl]vinyl}-2-chlorobenzamide involves several steps. The key synthetic route includes the condensation of 5-bromo-2-hydroxybenzaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with 2-[4-(diethylamino)phenyl]vinyl chloride to form the final product. The reaction conditions typically involve the use of organic solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Chemical Reactions Analysis
Formation of the Hydrazide Intermediate
The hydrazide group (CONHNH2) is likely introduced by reacting the amide with hydrazine. This step is critical for subsequent condensation reactions.
Reaction Conditions :
-
Mechanism : Nucleophilic attack of hydrazine on the carbonyl carbon of the amide.
Example Reaction :
Condensation to Form the Benzylidenehydrazine Group
The hydrazide undergoes condensation with a carbonyl compound (e.g., 5-bromo-2-hydroxybenzaldehyde) to form the benzylidenehydrazine moiety. This reaction typically involves:
-
Mechanism : Formation of a Schiff base followed by cyclization.
Reaction Conditions :
| Step | Reagents/Conditions | Product |
|---|---|---|
| Condensation | 5-Bromo-2-hydroxybenzaldehyde, NaOH | Benzylidenehydrazine derivative |
Key Characterization Data
Challenges and Considerations
-
Regioselectivity : Ensuring the correct positioning of substituents on the vinyl group.
-
Functional Group Compatibility : Avoiding side reactions between the hydrazine and diethylamino groups during synthesis.
-
Purification : Separation of intermediates due to similar solubility properties.
Scientific Research Applications
N-{1-{[2-(5-bromo-2-hydroxybenzylidene)hydrazino]carbonyl}-2-[4-(diethylamino)phenyl]vinyl}-2-chlorobenzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-{1-{[2-(5-bromo-2-hydroxybenzylidene)hydrazino]carbonyl}-2-[4-(diethylamino)phenyl]vinyl}-2-chlorobenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Hydrazine Derivatives with Benzylidene Motifs
Key Observations :
- Substituent Effects : Bromo and chloro groups enhance electrophilicity, improving binding to biological targets (e.g., enzymes or DNA) .
- Synthetic Flexibility : Hydrazine-linked compounds are synthesized via aldehyde-ketone condensations, often yielding stable crystalline structures .
- Biological Activity: Thiazolidinone derivatives (e.g., compound 17 in ) show moderate antimicrobial activity, while niclosamide analogs (e.g., compound 10 in ) exhibit potent antiparasitic effects.
Benzamide Derivatives with Chlorophenyl Groups
Table 2: Comparison of Chlorophenyl-Containing Benzamides
Key Observations :
Impact of Diethylamino and Related Substituents
The 4-(diethylamino)phenyl group in the target compound distinguishes it from analogs with dimethylamino (e.g., ) or unsubstituted phenyl groups. Key effects include:
- Solubility Enhancement: Diethylamino’s lipophilic yet ionizable nature improves membrane permeability.
- Electronic Effects : The tertiary amine donates electrons via resonance, stabilizing the vinyl-conjugated system.
Biological Activity
N-{1-{[2-(5-bromo-2-hydroxybenzylidene)hydrazino]carbonyl}-2-[4-(diethylamino)phenyl]vinyl}-2-chlorobenzamide, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structure, and biological activity, particularly focusing on its antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 591.27 g/mol. The structure features multiple functional groups, including a hydrazone moiety and a chlorobenzamide, which contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with hydrazine derivatives, followed by acylation with chloroacetyl chloride and subsequent reactions to introduce the diethylamino group. The detailed synthetic pathway can be summarized as follows:
- Condensation : React 5-bromo-2-hydroxybenzaldehyde with hydrazine to form the hydrazone.
- Acylation : Treat the hydrazone with chloroacetyl chloride to form the corresponding amide.
- Final Modifications : Introduce the diethylamino group via nucleophilic substitution.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on related benzamide derivatives demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of vital enzymatic pathways .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | E. coli | 64 µg/mL |
| N-{...} | Candida albicans | 128 µg/mL |
Anticancer Activity
The compound has also been evaluated for anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase .
Case Study: Anticancer Efficacy
In a recent study, this compound was tested against human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM after 48 hours of treatment.
The biological activity of this compound is attributed to its ability to interact with specific cellular targets:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis.
- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways by upregulating pro-apoptotic factors while downregulating anti-apoptotic proteins.
Q & A
Q. What are the standard synthetic protocols for preparing this compound, and how are intermediates monitored?
The synthesis typically involves multi-step condensation reactions. For example, hydrazino-carbonyl intermediates are formed by reacting 5-bromo-2-hydroxybenzaldehyde derivatives with hydrazine under acidic catalysis. Subsequent coupling with vinyl-substituted chlorobenzamide precursors is performed via reflux in ethanol, monitored by TLC for reaction completion . Crystallization from ethanol or methanol is used to isolate the final product. Key steps include stoichiometric control of aldehyde and hydrazine derivatives, with acetic acid as a catalyst.
Q. How is the compound characterized for structural confirmation and purity?
Structural confirmation relies on spectroscopic techniques:
- FT-IR : Identifies functional groups (e.g., C=O at ~1650 cm⁻¹, N-H stretching at ~3300 cm⁻¹) .
- NMR : ¹H NMR detects aromatic protons (δ 6.8–8.2 ppm) and diethylamino groups (δ 1.2–3.5 ppm); ¹³C NMR confirms carbonyl carbons (~170 ppm) .
- Mass spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ matching the exact mass). Purity is assessed via HPLC (>95% peak area) or elemental analysis.
Q. What crystallographic methods are used to resolve its 3D structure?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals grown via slow evaporation (ethanol/water mixtures) are analyzed to determine bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding between hydrazine and carbonyl groups). Data are deposited in the Cambridge Structural Database (CSD) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Design of Experiments (DoE) and Bayesian optimization are effective. For example, varying parameters (temperature, solvent polarity, catalyst concentration) in a fractional factorial design identifies optimal conditions. Heuristic algorithms (e.g., particle swarm optimization) can minimize experimental trials while maximizing yield . Recent studies show Bayesian methods reduce optimization cycles by 30–50% compared to manual approaches .
Q. How to resolve contradictions in spectral data during structural analysis?
Cross-validation using complementary techniques:
- DFT calculations : Compare experimental NMR/IR data with computed spectra (e.g., B3LYP/6-31G* basis set) to validate tautomeric forms or conformational isomers .
- X-ray powder diffraction (XRPD) : Distinguish between polymorphs if SC-XRD data conflict with solution-phase spectra .
- Dynamic NMR : Resolve rotational barriers in hydrazine-based moieties causing signal splitting .
Q. What strategies are used to evaluate its bioactivity against resistant bacterial strains?
A dual in silico/in vitro approach is recommended:
- Molecular docking : Screen against target proteins (e.g., Staphylococcus aureus dihydrofolate reductase) using AutoDock Vina. Prioritize compounds with binding energies < −7 kcal/mol .
- MIC assays : Test against Gram-positive (e.g., MRSA) and Gram-negative (e.g., E. coli) strains via broth microdilution (CLSI guidelines). Include positive controls (e.g., ciprofloxacin) and assess synergy with adjuvants .
Q. How to design stability studies under physiological conditions?
- pH-dependent degradation : Incubate the compound in buffers (pH 1.2–7.4) at 37°C. Monitor degradation via UPLC-MS every 24 hours.
- Light/thermal stability : Expose solid samples to 40–60°C and UV light (254 nm) for 48 hours. Track changes via DSC and PXRD .
- Metabolite profiling : Use liver microsomes (e.g., human CYP450 isoforms) to identify oxidative metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
